Thiocyanic acid, 4-chlorophenyl ester
Overview
Description
“Thiocyanic acid, 4-chlorophenyl ester” is also known as “4-Chlorophenyl thiocyanate”. It is a chemical compound with the molecular formula CHClNS . This compound is used in various fields of scientific research, including pharmaceutical studies and material science investigations .
Molecular Structure Analysis
The molecular structure of “Thiocyanic acid, 4-chlorophenyl ester” consists of a thiocyanate group (-C≡N) and a 4-chlorophenyl group (-C6H4Cl) attached to a central carbon atom via an ester bond (-COO-) .Physical And Chemical Properties Analysis
“Thiocyanic acid, 4-chlorophenyl ester” is a colorless to yellowish liquid with a molecular weight of 169.631 Da . It is soluble in organic solvents such as ethyl acetate, methanol, and chloroform .Scientific Research Applications
Organic Synthesis
This compound is likely synthesized from thiocyanic acid (also known as HSCN) and 4-chlorobenzyl alcohol. It’s used as an intermediate in various organic transformations, making it a versatile compound in the field of organic synthesis .
Material Science Investigations
4-chlorophenyl thiocyanate has diverse applications in material science investigations. The presence of both soft and hard donors within the same molecular framework facilitates its application as ion sensors and transition metal extractors .
Biological Applications
Thiourea and its derivatives, including 4-chlorophenyl thiocyanate, have diverse biological applications. They have been found to possess antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antitubercular, and antimalarial properties .
Pharmaceutical Studies
The compound is used in pharmaceutical studies due to its diverse biological applications. Its derivatives have been the subject of extensive study in coordination chemistry and are known to play a promising role in the fields of material sciences, molecular electronics, molecular recognition, agriculture, biological activities, and pharmaceuticals .
Photochemical and Electrochemical Reactions
Thiocyanates, including 4-chlorophenyl thiocyanate, are used in photochemical and electrochemical reactions . These reactions are mainly initiated by visible light .
Transition Metal Complexation
The compound has multiple binding sites, making it a flexible ligand for complexation with transition metals .
Safety and Hazards
Mechanism of Action
Target of Action
Organic thiocyanates, which include 4-chlorophenyl thiocyanate, are known to interact with various biological targets .
Mode of Action
Organic thiocyanates, including 4-chlorophenyl thiocyanate, contain a functional group RSCN, where the organic group ® is attached to sulfur, forming a S–C single bond and a C≡N triple bond
Biochemical Pathways
Some organic thiocyanates are known to be generated by cyanation of some organosulfur compounds . This suggests that 4-chlorophenyl thiocyanate might interact with biochemical pathways involving organosulfur compounds.
Pharmacokinetics
The compound’s structure suggests that it might be absorbed and distributed in the body in a manner similar to other organic thiocyanates .
Result of Action
Organic thiocyanates are known to be valuable building blocks that allow efficient access to various sulfur-containing functional groups and scaffolds . This suggests that 4-chlorophenyl thiocyanate might have similar effects.
properties
IUPAC Name |
(4-chlorophenyl) thiocyanate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-6-1-3-7(4-2-6)10-5-9/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQXBIOKBXZSPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073317 | |
Record name | Thiocyanic acid, 4-chlorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiocyanic acid, 4-chlorophenyl ester | |
CAS RN |
3226-37-7 | |
Record name | Thiocyanic acid, 4-chlorophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3226-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiocyanic acid, 4-chlorophenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003226377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiocyanic acid, 4-chlorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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